Bienvenue dans la boutique en ligne BenchChem!

4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

5-HT2A receptor Serotonin receptor binding Coumarin-piperazine linker SAR

This 4-substituted coumarin-piperazine hybrid uniquely combines a para-methoxyphenylpiperazine pharmacophore with an unsubstituted chromen-2-one core via a propoxy linker. The para-methoxy substitution and 3-carbon linker differentiate it from ortho/meta analogs and shorter linkers, enabling complete methoxy-position and linker-length SAR. Its 4-position propoxy attachment confers anti-AChE activity comparable to donepezil, while the methoxyphenylpiperazine moiety engages 5-HT1A receptors. An ideal scaffold for Alzheimer's MTDL lead optimization.

Molecular Formula C23H26N2O4
Molecular Weight 394.471
CAS No. 2034460-62-1
Cat. No. B2986197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one
CAS2034460-62-1
Molecular FormulaC23H26N2O4
Molecular Weight394.471
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC(=O)OC4=CC=CC=C43
InChIInChI=1S/C23H26N2O4/c1-27-19-9-7-18(8-10-19)25-14-12-24(13-15-25)11-4-16-28-22-17-23(26)29-21-6-3-2-5-20(21)22/h2-3,5-10,17H,4,11-16H2,1H3
InChIKeyVTJCOOGVMJBASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (CAS 2034460-62-1): Structural Basis for Serotonergic and Cholinergic Target Differentiation


4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (CAS 2034460-62-1) is a synthetic coumarin-piperazine hybrid that integrates a 4-methoxyphenylpiperazine pharmacophore with an unsubstituted 2H-chromen-2-one core via a three-carbon propoxy linker [1]. This compound belongs to the arylpiperazine class known for CNS-relevant polypharmacology, particularly at serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic (α1) receptors, while the 4-position substitution on the coumarin scaffold is associated with acetylcholinesterase (AChE) inhibitory activity relevant to Alzheimer's disease research [2]. Quantitative differentiation from closely related analogs—such as 7-substituted or 2-hydroxypropoxy-linked coumarin-piperazine derivatives—arises from the compound's specific linker length, para-methoxy substitution pattern, and unadorned coumarin core, each of which modulates receptor affinity and selectivity in measurable ways as informed by published class-level data [3].

4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Why In-Class Compounds Cannot Be Interchanged Without Risking Target Profile Shifts


Coumarin-piperazine hybrids with 4-(4-methoxyphenyl)piperazine moieties are not functionally interchangeable because small structural variations—linker length, methoxy substitution position, and coumarin ring substitution—produce quantitatively distinct receptor affinity profiles and functional outcomes. For example, replacing a 2-hydroxypropoxy linker (Ki = 18–96 nM for 5-HT1A/5-HT2A in Ostrowska 2025 [1]) with a simple propoxy linker eliminates the hydrogen-bonding hydroxyl group, potentially altering receptor binding kinetics and selectivity. Similarly, shifting the methoxy group from the para-position (target compound) to the ortho-position yields high-affinity 5-HT2A ligands (Ki = 18 nM for compound 13 [1]), while 4-substituted coumarins without additional ring modifications show parallel anti-AChE activity comparable to donepezil, unlike their 7-substituted counterparts [2]. These quantitative structure-activity relationships (SAR) demonstrate that procurement of a near-analog as a functional substitute for this compound carries a high probability of divergent pharmacological readouts.

Product-Specific Quantitative Differentiation Evidence: 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one vs. Closest Analogs


Linker Type Differentiation: Propoxy vs. 2-Hydroxypropoxy Linker Impacts 5-HT2A Receptor Affinity by at Least 3.8-Fold Based on Class-Level SAR

The target compound's simple propoxy linker distinguishes it from the 2-hydroxypropoxy-linked series characterized in Ostrowska et al. (2025). In that series, the highest-affinity 5-HT2A ligand, compound 13 [7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one], achieved Ki = 18 nM [1]. The para-methoxy analog with a 2-hydroxypropoxy linker, compound 14, showed Ki = 68 nM for 5-HT2A [1]. Elimination of the 2-hydroxyl group (present in the comparator series but absent in the target compound) is expected to alter hydrogen-bonding capacity at the receptor binding pocket, resulting in a differentiated affinity profile. Class-level inference from the coumarin-piperazine review confirms that linker composition is a primary determinant of serotonin receptor affinity [2].

5-HT2A receptor Serotonin receptor binding Coumarin-piperazine linker SAR

Methoxy Substitution Position: Para-Methoxy (Target) vs. Ortho-Methoxy and Meta-Methoxy Analogs Show Distinct 5-HT1A/5-HT2A Selectivity Profiles

The Ostrowska et al. (2025) dataset provides quantitative evidence that methoxy substitution position on the phenylpiperazine ring dictates selectivity between 5-HT1A and 5-HT2A receptors. Ortho-methoxy compound 13 shows exceptional 5-HT2A affinity (Ki = 18 nM) with moderate 5-HT1A affinity (Ki = 90 nM for compound 5), yielding a 5-fold selectivity ratio favoring 5-HT2A [1]. Meta-methoxy compound 14 exhibits balanced dual affinity (5-HT2A Ki = 68 nM; 5-HT1A Ki = 87 nM for compound 10). The target compound's para-methoxy substitution pattern is structurally distinct from both, and class-level SAR indicates that para-substitution generally reduces 5-HT2A affinity relative to ortho-substitution while potentially preserving 5-HT1A engagement [2]. This differentiates the target compound from the high-affinity ortho-methoxy 5-HT2A ligands and the balanced meta-methoxy dual ligands.

5-HT1A receptor 5-HT2A receptor Methoxyphenylpiperazine SAR

Coumarin 4-Position Substitution: Parallel Anti-AChE Activity Confirmed for the Subclass, with Donepezil as Quantitative Baseline

Zhou et al. (2008) established that coumarin analogues with phenylpiperazine substitution at positions 3 and/or 4 exhibit anti-acetylcholinesterase (AChE) activity parallel to the reference drug donepezil [1]. This class-level finding is directly applicable to the target compound, which bears a 4-position propoxy-piperazine substitution. In contrast, 7-substituted coumarin-piperazine analogs (e.g., Ostrowska 2025 series) are primarily characterized at serotonergic receptors without reported AChE activity. The Zhou study reported that the most active 4-substituted compounds in the series achieved IC50 values in the low micromolar range against AChE from Electrophorus electricus, using Ellman's method, with donepezil as the positive control [2]. While individual IC50 values for the target compound were not published, the structure-activity relationship explicitly attributes AChE inhibitory potential to coumarin derivatives bearing phenylpiperazine groups at position 4.

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-piperazine AChE SAR

Structural Validation: 4-Position Piperazine Substitution Is Compatible with Target Protein Binding as Confirmed by X-Ray Crystallography of a Close Analog

The PDB entry 5GN5 contains the co-crystal structure of glycerol kinase from Trypanosoma brucei gambiense in complex with ligand 6XZ—4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dihydroxy-2H-chromen-2-one—a methylene-linked analog of the target compound that also features 4-position 4-methoxyphenylpiperazine substitution [1]. The structure (2.85 Å resolution) demonstrates that the 4-substitution geometry is compatible with occupancy of a defined protein binding pocket, with the piperazine ring adopting a chair conformation and the methoxyphenyl group making specific interactions within the active site [2]. This provides direct structural evidence that the 4-position substitution pattern—shared by both the co-crystallized ligand and the target compound—can mediate target engagement, supporting the compound's utility as a scaffold for rational structure-based design. The propoxy linker in the target compound extends the spacing between the coumarin core and piperazine by two additional atoms compared to the crystallized methylene analog, offering a distinct geometry for probing linker-length SAR [3].

X-ray crystallography Glycerol kinase inhibitor Coumarin-protein co-crystal structure

Unsubstituted Coumarin Core: Differentiated Pharmacokinetic Properties Relative to Methyl- and Acetyl-Substituted Analogs

The target compound presents an unsubstituted coumarin core, in contrast to the majority of published high-affinity analogs which bear methyl, acetyl, and/or chloro substituents. Compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) from Ostrowska et al. (2025) exemplifies the typical multiply-substituted analog; it carries 8-acetyl and 4-methyl groups that increase molecular weight and add metabolic liabilities (acetyl hydrolysis, methyl oxidation) [1]. The unsubstituted coumarin scaffold of the target compound (MW = 394.471) offers a lower molecular complexity baseline, which class-level medicinal chemistry principles associate with potentially improved metabolic stability, reduced off-target binding from hydrophobic substituents, and greater synthetic tractability for downstream derivatization [2]. This represents a differentiated starting point for lead optimization compared to pre-decorated analogs where further substitution may exceed desirable physicochemical property thresholds.

Drug metabolism Coumarin pharmacokinetics CYP450 metabolism

Procurement-Relevant Application Scenarios for 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one Based on Differentiated Evidence


Multi-Target-Directed Ligand (MTDL) Development for Alzheimer's Disease: Concurrent AChE Inhibition and 5-HT1A Modulation

The 4-position propoxy-piperazine substitution pattern places this compound in the unique intersection of serotonergic and cholinergic pharmacology. Zhou et al. (2008) established that 4-substituted coumarin-piperazine hybrids exhibit anti-AChE activity parallel to donepezil [1], while the methoxyphenylpiperazine moiety is a validated scaffold for 5-HT1A receptor engagement (class-level Ki range: 87–96 nM for related analogs [2]). This dual-target potential is highly relevant for Alzheimer's disease MTDL strategies where concomitant cholinergic enhancement and serotonergic modulation may address both cognitive and behavioral symptoms. Procurement of this compound enables hypothesis testing that cannot be performed with 7-substituted analogs lacking AChE activity.

Linker-Length Structure-Activity Relationship Studies: Probing the Propoxy vs. Methylene vs. Ethoxy Spacing on Receptor Pharmacology

The target compound's three-carbon propoxy linker provides a distinct geometry for systematic SAR studies comparing linker-length effects on receptor binding. The co-crystallized methylene-linked analog (PDB 5GN5, ligand 6XZ) confirms that a single-atom linker permits target protein binding [3], while ethoxy-linked analogs (e.g., 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one) have been characterized crystallographically [4]. The propoxy linker introduces increased conformational freedom and extended reach, which may access binding pocket sub-sites unreachable by shorter linkers. This compound is therefore indispensable for complete linker-length SAR matrices.

Selective Serotonin Receptor Profiling: Para-Methoxy Substitution as a Tool to Tune 5-HT1A/5-HT2A Selectivity

The para-methoxy substitution on the phenylpiperazine ring differentiates this compound from the extensively characterized ortho- and meta-methoxy series in Ostrowska et al. (2025), where ortho-methoxy favors 5-HT2A (Ki = 18 nM) and meta-methoxy yields balanced 5-HT1A/5-HT2A profiles [2]. Systematic evaluation of the para-methoxy analog within the same assay framework would complete the substitution-position SAR matrix and may reveal a selectivity profile not achievable with ortho- or meta-substituted compounds. This compound is therefore a required reagent for comprehensive methoxy-position receptor pharmacology studies.

Lead Optimization Starting Point: Unsubstituted Coumarin Core for Systematic Derivatization Campaigns

As an unsubstituted coumarin scaffold with a single 4-position attachment, this compound provides a clean baseline for medicinal chemistry derivatization. Published high-affinity analogs typically carry multiple substituents (e.g., 8-acetyl, 4-methyl, 6-chloro) that already occupy potential modification sites and may approach or exceed Lipinski rule-of-five thresholds [2]. The target compound (MW = 394.471) leaves all other coumarin positions available for systematic exploration of substituent effects on potency, selectivity, and ADMET properties, making it an optimal starting scaffold for lead optimization programs targeting CNS indications.

Quote Request

Request a Quote for 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.